molecular formula C16H21ClN2O4 B6421172 4-((3-Chloro-4-methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 899946-26-0

4-((3-Chloro-4-methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No.: B6421172
CAS No.: 899946-26-0
M. Wt: 340.80 g/mol
InChI Key: ACFGATIDOLNSIR-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-methoxyphenyl group, an amino group, a piperidinyl group, and a butanoic acid moiety. Its distinct chemical properties make it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the chlorination of 4-methoxyaniline to obtain 3-chloro-4-methoxyaniline. This intermediate is then subjected to a series of reactions, including amide formation and piperidine substitution, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-((3-Chloro-4-methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity or acting as a receptor agonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Chloro-4-methoxyphenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid
  • 4-((3-Chloro-4-methoxyphenyl)amino)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid

Uniqueness

4-((3-Chloro-4-methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidinyl group, in particular, differentiates it from similar compounds and influences its reactivity and interactions.

Properties

IUPAC Name

4-(3-chloro-4-methoxyanilino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c1-23-14-6-5-11(9-12(14)17)18-15(20)10-13(16(21)22)19-7-3-2-4-8-19/h5-6,9,13H,2-4,7-8,10H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFGATIDOLNSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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